molecular formula C11H6N2O3 B13567299 3-(4-Cyanophenyl)isoxazole-5-carboxylic acid

3-(4-Cyanophenyl)isoxazole-5-carboxylic acid

Cat. No.: B13567299
M. Wt: 214.18 g/mol
InChI Key: JXERTDIKHJJWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Cyanophenyl)isoxazole-5-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a 4-cyanophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyanophenyl)isoxazole-5-carboxylic acid typically involves the cyclization of α,β-acetylenic oximes. One common method is the AuCl3-catalyzed cycloisomerization, which leads to substituted isoxazoles under moderate reaction conditions . Another approach involves the oxidation of propargylamines to oximes, followed by CuCl-mediated intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of metal catalysts such as AuCl3 and CuCl in large-scale reactors could be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyanophenyl)isoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the aromatic ring or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Cyanophenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Cyanophenyl)isoxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyano group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications .

Properties

Molecular Formula

C11H6N2O3

Molecular Weight

214.18 g/mol

IUPAC Name

3-(4-cyanophenyl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C11H6N2O3/c12-6-7-1-3-8(4-2-7)9-5-10(11(14)15)16-13-9/h1-5H,(H,14,15)

InChI Key

JXERTDIKHJJWNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NOC(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.